molecular formula C11H13NO3 B11995085 Methyl 2-carbamoyl-3-phenylpropionate CAS No. 57355-27-8

Methyl 2-carbamoyl-3-phenylpropionate

Cat. No.: B11995085
CAS No.: 57355-27-8
M. Wt: 207.23 g/mol
InChI Key: MBGQTVLDUWAMMN-UHFFFAOYSA-N
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Description

Methyl 2-carbamoyl-3-phenylpropionate is an organic compound with the molecular formula C11H13NO3. It is a derivative of phenylpropionic acid and contains both carbamoyl and ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-carbamoyl-3-phenylpropionate can be synthesized through several methods. One common approach involves the esterification of 2-carbamoyl-3-phenylpropionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-carbamoyl-3-phenylpropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-carbamoyl-3-phenylpropionic acid.

    Reduction: Formation of 2-amino-3-phenylpropionic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-carbamoyl-3-phenylpropionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-carbamoyl-3-phenylpropionate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active phenylpropionic acid derivative, which can interact with various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-phenylpropionate: Similar structure but lacks the carbamoyl group.

    2-Carbamoyl-3-phenylpropionic acid: Similar structure but lacks the ester group.

    Methyl 2-amino-3-phenylpropionate: Similar structure but contains an amino group instead of a carbamoyl group.

Uniqueness

Methyl 2-carbamoyl-3-phenylpropionate is unique due to the presence of both carbamoyl and ester functional groups, which confer distinct reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

57355-27-8

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 3-amino-2-benzyl-3-oxopropanoate

InChI

InChI=1S/C11H13NO3/c1-15-11(14)9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H2,12,13)

InChI Key

MBGQTVLDUWAMMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)C(=O)N

Origin of Product

United States

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